tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a CAS Registry Number of 634468-87-4. This compound is classified as a piperazine derivative, which is significant in medicinal chemistry due to its diverse biological activities. It is primarily used as a building block in the synthesis of complex organic molecules and has applications in the study of enzyme inhibitors and receptor ligands .
The synthesis of tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride typically involves several key steps:
The synthetic route often employs solvents like dichloromethane and catalysts such as triethylamine. Industrial production may utilize automated reactors and continuous flow processes to enhance yield and purity .
The molecular structure of tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride can be represented by its InChI and InChI Key:
InChI=1S/C13H20N4O2.ClH/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11;/h4-5,10H,6-9H2,1-3H3;1H
NDRUXAAEJIXVPK-UHFFFAOYSA-N
The compound features a piperazine ring substituted with a pyrimidine ring at one position and a tert-butyl carboxylate at another, contributing to its potential biological activity .
tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions:
The conditions for these reactions vary based on the desired outcome. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various piperazine derivatives .
The mechanism of action for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride primarily involves its role as an enzyme inhibitor or receptor ligand. The specific interactions depend on the target enzyme or receptor, but generally involve binding to active sites and altering enzymatic activity or receptor signaling pathways .
The compound appears as a white to off-white solid with a melting point that typically ranges around 100 °C. It is soluble in organic solvents like methanol and dichloromethane.
Chemical analyses reveal that the compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize its structure .
tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride has several scientific applications:
This compound exemplifies the versatility of piperazine derivatives in both synthetic applications and biological research, underscoring its importance in modern chemistry.
The core synthetic strategy for constructing the piperazine-pyrimidine linkage in tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate relies heavily on nucleophilic aromatic substitution (SNAr). This approach exploits the electron-deficient nature of pyrimidine rings, particularly at the C4 position, which is activated by adjacent ring nitrogens. The reaction typically involves the displacement of a leaving group (Cl, Br, F, or alkylsulfonyl) on pyrimidine by the secondary nitrogen of N-Boc-piperazine under basic conditions [4].
Reaction Optimization:
Table 1: SNAr Optimization Parameters for Piperazine-Pyrimidine Coupling
Leaving Group (Pyrimidine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cl | DIPEA | DMF | 100 | 12 | 78 |
OMs (mesylate) | K₂CO₃ | NMP | 120 | 6 | 85 |
Br | LiHMDS | THF | 70 | 2 | 92 |
F | TEA | DMA | 90 | 8 | 68 |
The N-Boc protecting group is essential for suppressing dialkylation and simplifying purification. Post-coupling, the hydrochloride salt forms by treating the free base with HCl in organic solvents (e.g., Et₂O or IPA) [7].
The tert-butoxycarbonyl (Boc) group in the target compound introduces a quaternary carbon critical for steric protection of the piperazine nitrogen. Classical installation employs the Bruylants reaction, where piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) under mild conditions .
Mechanistic Insights:The reaction proceeds via nucleophilic addition of piperazine to Boc₂O, forming a mixed anhydride intermediate. Subsequent rearrangement eliminates tert-butanol, yielding the N-Boc-piperazine. Steric hindrance from the Boc group necessitates controlled stoichiometry (1:1 molar ratio) to minimize di-Boc byproducts [7].
Innovative Adaptations:
Table 2: Boc Protection Efficiency Under Varied Conditions
Reagent | Additive | Solvent | Time (h) | Monoprotection Selectivity (%) |
---|---|---|---|---|
Boc₂O (1.0 eq) | None | THF | 6 | 75 |
Boc₂O (1.2 eq) | DMAP | DCM | 0.5 | 98 |
Boc₂O (1.5 eq) | NaHCO₃ | H₂O/EtOAc | 3 | 90 |
Metal-catalyzed cross-coupling addresses limitations of SNAr in sterically hindered systems. Palladium-catalyzed Buchwald-Hartwig amination enables coupling of halogenated pyrimidines with N-Boc-piperazine, particularly effective for less electrophilic substrates [8].
Catalyst Systems:
Regioselectivity Challenges:Competing C2 vs. C4 substitution in dihalopyrimidines is mitigated by:
Table 3: Organometallic Coupling Performance Metrics
Catalyst | Ligand | Substrate | Yield (%) | C4:C2 Selectivity |
---|---|---|---|---|
Pd(OAc)₂ | BINAP | 4-Cl-pyrimidine | 82 | >20:1 |
Pd₂(dba)₃ | XPhos | 4-Br-pyrimidine | 91 | >50:1 |
PEPPSI-IPr | None | 2,4-diCl-pyrimidine | 88 | 15:1 |
While the parent compound lacks chiral centers, asymmetric methodologies are vital for non-racemic analogs. Key strategies include:
Piperazine nitrogen is acylated with enantiopure auxiliaries (e.g., (R)-phenylglycinol). Diastereoselective alkylation at C2/C6 positions followed by auxiliary cleavage yields >90% ee [8].
Lipases (e.g., CAL-B) hydrolyze meso-diesters of piperazine-1,4-dicarboxylates enantioselectively. Subsequent decarboxylation affords mono-acids with 85–99% ee [8].
Ru- or Rh-catalyzed hydrogenation of dehydro-piperazines achieves enantioselectivity:
[N-Boc-3,5-dimethylpiperazine] + H₂ → (2R,6S)-N-Boc-2,6-dimethylpiperazine Catalyst: [RuCl((S)-Binap)(p-cymene)]Cl *ee*: 95%, TOF: 500 h⁻¹
Applications in Drug Synthesis:Chiral piperazines serve as precursors to kinase inhibitors (e.g., palbociclib derivatives). Stereoselectivity optimizes target binding, as evidenced by crystallography showing H-bonding between protonated piperazine and Asp104 in CDK6 [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8